4-Methyl-3-(pentafluorobenzoyl)pyridine
Overview
Description
“4-Methyl-3-(pentafluorobenzoyl)pyridine” is a compound with unique physical and chemical properties that make it useful in scientific experiments. It has a molecular formula of C13H6F5NO and a molecular weight of 287.18 g/mol .
Synthesis Analysis
The synthesis of pyridine compounds like “4-Methyl-3-(pentafluorobenzoyl)pyridine” often involves reactions with Grignard reagents . The addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides can be obtained, enabling the synthesis of 2,6-disubstituted pyridines .
Molecular Structure Analysis
The molecular structure of “4-Methyl-3-(pentafluorobenzoyl)pyridine” consists of a pyridine ring substituted with a methyl group and a pentafluorobenzoyl group . The exact 3D structure may need to be determined using techniques such as X-ray crystallography .
Physical And Chemical Properties Analysis
“4-Methyl-3-(pentafluorobenzoyl)pyridine” has a molecular formula of C13H6F5NO and a molecular weight of 287.18 g/mol . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.
Scientific Research Applications
Pharmaceutical Research
Pyridine derivatives are often used in medicinal chemistry due to their structural similarity to nicotinamide adenine dinucleotide (NAD+), a coenzyme found in all living cells. The pentafluorobenzoyl group could potentially increase the lipophilicity and metabolic stability of pharmaceuticals .
Agrochemical Development
Compounds with trifluoromethyl groups, similar to the pentafluorobenzoyl group, are commonly used in agrochemicals. They can serve as intermediates in the synthesis of herbicides, fungicides, and insecticides, providing resistance to degradation by environmental factors .
Veterinary Medicine
Similar to their use in human pharmaceuticals, pyridine derivatives can be used to develop veterinary drugs. The pentafluorobenzoyl group could be used to modify the pharmacokinetic profile of veterinary medicines, making them more effective or safer .
properties
IUPAC Name |
(4-methylpyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO/c1-5-2-3-19-4-6(5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOLUKAINNTPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(pentafluorobenzoyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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